molecular formula C20H21N5O2 B2602981 1-(3,4-dimethylphenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 904812-56-2

1-(3,4-dimethylphenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2602981
CAS No.: 904812-56-2
M. Wt: 363.421
InChI Key: AWGBTABSAYIPER-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The key steps include:

    Formation of the triazole ring:

    Introduction of the acetamidophenyl group: This step involves the acylation of an amine group with acetic anhydride or acetyl chloride.

    Attachment of the dimethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to speed up the reactions.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent.

    Rufinamide: An anticonvulsant used in the treatment of epilepsy.

    Voriconazole: Another antifungal agent with a broad spectrum of activity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other triazole derivatives.

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-12-5-10-18(11-13(12)2)25-14(3)19(23-24-25)20(27)22-17-8-6-16(7-9-17)21-15(4)26/h5-11H,1-4H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGBTABSAYIPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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